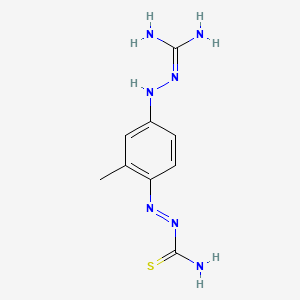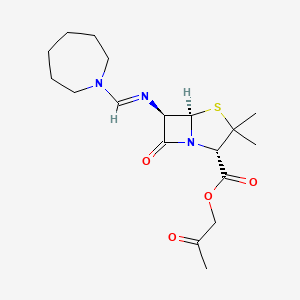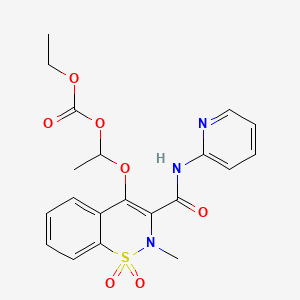
Ampiroxicam
Vue d'ensemble
Description
L’ampiroxicam est un anti-inflammatoire non stéroïdien (AINS) et un promédicament du piroxicam. Il est principalement utilisé pour soulager la douleur et l’inflammation dans les troubles musculo-squelettiques tels que la polyarthrite rhumatoïde et l’arthrose . Contrairement au piroxicam, l’this compound ne possède pas d’activité inhibitrice de la synthèse des prostaglandines détectable in vitro, mais il a une puissance in vivo similaire .
Applications De Recherche Scientifique
Ampiroxicam has several scientific research applications:
Chemistry: It is used as a model compound to study prodrug activation and drug delivery systems.
Biology: Research focuses on its anti-inflammatory properties and its effects on cellular pathways.
Industry: It is used in the formulation of pharmaceutical products aimed at treating inflammatory conditions.
Mécanisme D'action
L’ampiroxicam exerce ses effets en étant converti en piroxicam dans l’organisme. Le piroxicam agit en inhibant l’enzyme cyclo-oxygénase (COX), qui est impliquée dans la synthèse des prostaglandines. Les prostaglandines sont des composés qui contribuent à l’inflammation et à la douleur. En inhibant la COX, le piroxicam réduit la production de prostaglandines, atténuant ainsi la douleur et l’inflammation .
Analyse Biochimique
Biochemical Properties
Ampiroxicam plays a significant role in biochemical reactions by inhibiting the enzyme cyclooxygenase (COX), which is crucial for the conversion of arachidonic acid to prostaglandins . Prostaglandins are lipid compounds that have diverse hormone-like effects, including the mediation of inflammation and pain. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . Additionally, this compound interacts with proteins involved in the inflammatory response, such as leukocyte chemotaxis .
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by inhibiting the production of prostaglandins, which are involved in cell signaling pathways related to inflammation and pain . This inhibition leads to a reduction in the inflammatory response and pain sensation. This compound also impacts gene expression by modulating the activity of genes involved in the inflammatory process . Furthermore, it affects cellular metabolism by altering the production of metabolites associated with inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to piroxicam, which then exerts its effects by inhibiting cyclooxygenase . This inhibition prevents the formation of prostaglandins from arachidonic acid, thereby reducing inflammation and pain . This compound binds to the active site of cyclooxygenase, blocking its enzymatic activity and preventing the conversion of arachidonic acid to prostaglandins . This binding interaction is crucial for the anti-inflammatory and analgesic effects of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is stable and maintains its efficacy over extended periods . It undergoes degradation in the presence of certain environmental factors, such as light and heat . Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, indicating sustained anti-inflammatory and analgesic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces inflammation and pain without causing significant adverse effects . At high doses, it can lead to toxic effects, including gastrointestinal irritation and renal toxicity . Threshold effects have been observed, where the efficacy of this compound plateaus at higher doses, indicating that increasing the dosage beyond a certain point does not enhance its therapeutic effects .
Metabolic Pathways
This compound is involved in metabolic pathways that include its conversion to piroxicam . This conversion is mediated by enzymes in the liver, where this compound is metabolized to its active form . Piroxicam then exerts its anti-inflammatory effects by inhibiting cyclooxygenase and reducing prostaglandin biosynthesis . The metabolic pathway of this compound also involves interactions with cofactors that facilitate its conversion and activity .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms . It is absorbed by the gastrointestinal tract and distributed to different tissues via the bloodstream . This compound binds to plasma proteins, which aids in its transport and distribution . The drug is also localized in inflamed tissues, where it exerts its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with cyclooxygenase . This interaction occurs in the endoplasmic reticulum and other cellular compartments involved in prostaglandin synthesis . This compound does not undergo significant post-translational modifications that alter its localization . Its activity and function are primarily determined by its ability to inhibit cyclooxygenase within these subcellular compartments .
Méthodes De Préparation
L’ampiroxicam est synthétisé par une série de réactions chimiques. La voie de synthèse implique la formation d’un promédicament éther carbonaté du piroxicam. La méthode de préparation comprend les étapes suivantes :
Formation de l’ester carbonaté : Le piroxicam est mis à réagir avec le chloroformiate d’éthyle en présence d’une base pour former l’ester carbonaté.
Éthérification : L’ester carbonaté est ensuite mis à réagir avec un alcool pour former le produit final, l’this compound.
Les méthodes de production industrielle impliquent généralement des étapes similaires, mais elles sont optimisées pour la production à grande échelle afin d’assurer un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
L’ampiroxicam subit plusieurs types de réactions chimiques, notamment :
Hydrolyse : In vivo, l’this compound est hydrolysé pour libérer le médicament actif, le piroxicam.
Oxydation et réduction : Ces réactions sont moins fréquentes pour l’this compound en raison de sa structure stable.
Substitution : Le composé peut subir des réactions de substitution, en particulier en présence de nucléophiles forts.
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des bases telles que l’hydroxyde de sodium pour l’hydrolyse et divers alcools pour l’éthérification. Le principal produit formé à partir de ces réactions est le piroxicam, la forme active du médicament .
4. Applications de la recherche scientifique
L’this compound a plusieurs applications de recherche scientifique :
Comparaison Avec Des Composés Similaires
L’ampiroxicam est unique parmi les AINS en raison de sa nature de promédicament. Les composés similaires comprennent :
Piroxicam : La forme active de l’this compound, utilisée directement comme AINS.
Droxicam : Un autre promédicament du piroxicam, conçu pour réduire l’irritation gastro-intestinale.
Pivoxicam : Similaire au droxicam, il est également un promédicament du piroxicam.
L’unicité de l’this compound réside dans sa capacité à fournir les avantages thérapeutiques du piroxicam tout en réduisant potentiellement les effets secondaires gastro-intestinaux .
Propriétés
IUPAC Name |
ethyl 1-[[2-methyl-1,1-dioxo-3-(pyridin-2-ylcarbamoyl)-1λ6,2-benzothiazin-4-yl]oxy]ethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O7S/c1-4-28-20(25)30-13(2)29-18-14-9-5-6-10-15(14)31(26,27)23(3)17(18)19(24)22-16-11-7-8-12-21-16/h5-13H,4H2,1-3H3,(H,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNWBKACGXCGAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC(C)OC1=C(N(S(=O)(=O)C2=CC=CC=C21)C)C(=O)NC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046474 | |
| Record name | Ampiroxicam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99464-64-9 | |
| Record name | Ampiroxicam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99464-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ampiroxicam [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099464649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ampiroxicam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16877 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ampiroxicam | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759807 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ampiroxicam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ampiroxicam | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMPIROXICAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PV32JZB1J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ampiroxicam exert its anti-inflammatory effect?
A1: this compound itself is inactive. It is hydrolyzed in the body to its active metabolite, piroxicam [, ]. Piroxicam functions by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the production of prostaglandins, which play a crucial role in inflammation. By inhibiting COX enzymes, piroxicam reduces prostaglandin synthesis, thereby alleviating inflammation [].
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C15H13N3O4S. It has a molecular weight of 327.35 g/mol [].
Q3: What spectroscopic data is available for characterizing this compound?
A3: Researchers use various spectroscopic techniques to characterize this compound. High-performance liquid chromatography coupled with ultraviolet detection (HPLC-UV) is frequently employed to determine the concentration of piroxicam, the active metabolite of this compound, in biological samples [, ]. Additional techniques like IR spectroscopy are valuable for structural elucidation, particularly when studying this compound complexes with metals like lanthanides [].
Q4: How is this compound absorbed and metabolized in the body?
A4: this compound is administered orally and is absorbed through the intestinal wall. During absorption, intestinal carboxyesterase enzymes hydrolyze this compound into its active form, piroxicam [, ]. This conversion is rapid and complete, making this compound essentially undetectable in the systemic circulation []. Piroxicam is then further metabolized, primarily in the liver, and excreted mainly through urine.
Q5: What is the half-life of this compound?
A5: this compound itself has a short half-life because it is rapidly converted to piroxicam. Piroxicam, the active metabolite, has a relatively long half-life of approximately 40 hours [, , ]. This long half-life allows for once-daily dosing of this compound in clinical settings.
Q6: Does the long-term administration of this compound lead to drug accumulation?
A6: Research suggests that with consistent once-daily dosing of this compound, piroxicam serum levels reach a steady state and are maintained within a specific range, not exhibiting significant accumulation even with prolonged treatment durations [].
Q7: What conditions is this compound used to treat?
A7: this compound is primarily indicated for its anti-inflammatory and analgesic effects in managing conditions like rheumatoid arthritis [, ]. It provides relief from symptoms such as pain and inflammation.
Q8: Has this compound shown efficacy in pre-emptive analgesia?
A8: Yes, studies indicate that pre-emptively administering this compound, such as before hand surgery, can effectively reduce postoperative pain and the need for additional analgesics [, ].
Q9: What are the potential side effects of this compound?
A9: Like other NSAIDs, this compound can cause gastrointestinal side effects such as dyspepsia, heartburn, nausea, and in some cases, ulcers [, ]. It may also increase the risk of gastrointestinal bleeding.
Q10: Can this compound cause photosensitivity?
A10: Yes, there are reported cases of photosensitivity associated with this compound use [, , , ]. This reaction typically manifests as exaggerated sunburn or skin rashes upon exposure to ultraviolet (UV) radiation, particularly UVA [, ].
Q11: Are there alternative medications to this compound?
A11: Yes, several other NSAIDs are available, each with its own pharmacological profile and potential side effects. The choice of NSAID depends on the specific clinical situation and patient factors.
Q12: What are some areas of ongoing research related to this compound?
A12: Research continues to explore the full potential of this compound and its derivatives. Some areas of interest include:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1S)-1-(4-tert-butylphenyl)ethyl]-2-(6,7-difluorobenzimidazol-1-yl)acetamide](/img/structure/B1665934.png)

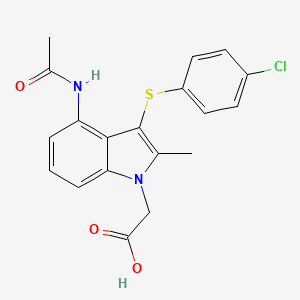


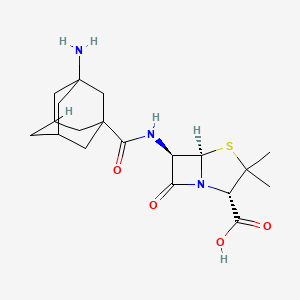
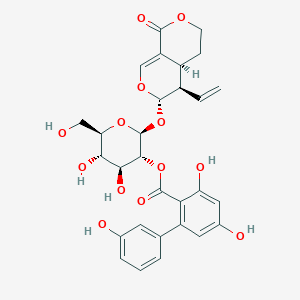
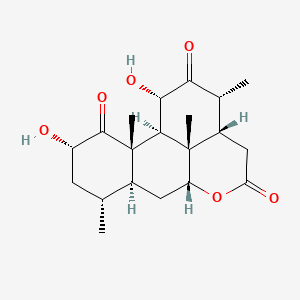
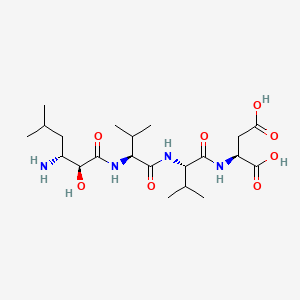
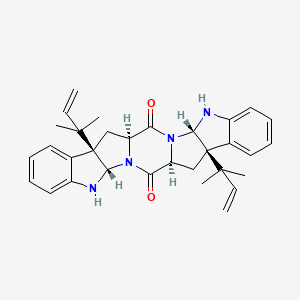
![2-[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide](/img/structure/B1665949.png)
